

Spectral Analysis of 2-Chloro-3,6-difluoroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3,6-difluoroanisole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for **2-Chloro-3,6-difluoroanisole**, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. The methodologies for acquiring such data are also detailed to guide researchers in their own analytical workflows.

Predicted Spectral Data Summary

The following tables summarize the predicted quantitative data for **2-Chloro-3,6-difluoroanisole**. These predictions are derived from the analysis of substituent effects on analogous aromatic compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.0 - 7.3	d	~ 8 - 10	H-4
~ 6.8 - 7.1	dd	~ 8 - 10, ~ 3 - 4	H-5
~ 3.9	s	-	-OCH ₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 155 - 160 (dd)	C-3
~ 152 - 157 (dd)	C-6
~ 145 - 150 (d)	C-1
~ 125 - 130 (d)	C-2
~ 115 - 120 (d)	C-4
~ 110 - 115 (d)	C-5
~ 56	-OCH ₃

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (δ 0.00).

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1600 - 1450	Strong, Multiple Bands	Aromatic C=C Stretch
1250 - 1200	Strong	Asymmetric Ar-O-C Stretch
1100 - 1000	Strong	C-F Stretch
800 - 700	Strong	C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Proposed Fragment	Key Features
178/180	[M] ⁺ (Molecular Ion)	Isotopic pattern for one chlorine atom (~3:1 ratio)
163/165	[M - CH ₃] ⁺	Loss of a methyl radical
135/137	[M - CH ₃ - CO] ⁺	Subsequent loss of carbon monoxide
100	[M - CH ₃ - CO - Cl] ⁺	Loss of a chlorine radical

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized for aromatic compounds and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

- 5-10 mg of **2-Chloro-3,6-difluoroanisole**

- 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl_3)
- 5 mm NMR tube
- NMR Spectrometer (e.g., 400 MHz or higher)
- Tetramethylsilane (TMS) internal standard

Procedure:

- Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Add a small amount of TMS as an internal reference (0.03% v/v).
- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- A small amount of **2-Chloro-3,6-difluoroanisole**

- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.
- Process the spectrum by subtracting the background and identifying the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- A dilute solution of **2-Chloro-3,6-difluoroanisole** in a volatile solvent (e.g., methanol or acetonitrile)
- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

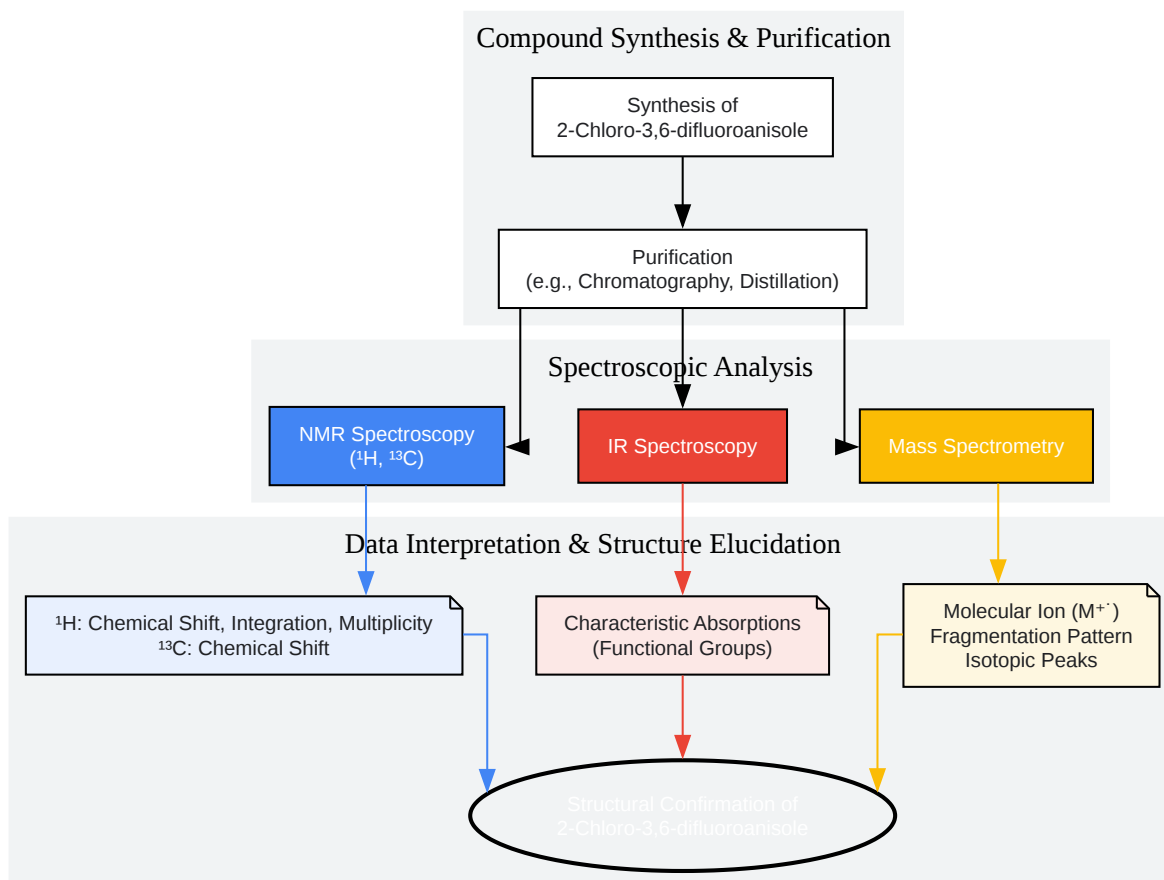
Procedure:

- Prepare a dilute solution of the sample.
- Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

- Ionize the sample using a suitable method. EI is common for creating fragment ions and determining the fragmentation pattern.^[1]
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern for chlorine (M^+ and $M+2$ peaks in an approximate 3:1 ratio).^[2]^[3]

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Chloro-3,6-difluoroanisole**.



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Fig. 1: Workflow for Spectroscopic Analysis

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